Cas no 6659-45-6 (Dihydrorotenone)

Dihydrorotenone structure
Dihydrorotenone structure
商品名:Dihydrorotenone
CAS番号:6659-45-6
MF:C23H24O6
メガワット:396.4331
CID:1065595
PubChem ID:243725

Dihydrorotenone 化学的及び物理的性質

名前と識別子

    • dihydrorotenone standard
    • Dihydrorotenone
    • Dihydrorotenone (VAN)
    • 1',2'-dihydrorotenone
    • 1-Dihydrorotenon
    • 6',7'-dihydrorotenone
    • 6'.7'-Dihydro-rotenon
    • NSC 351138
    • NSC 53866
    • (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (1R,13S)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(1
    • Rotenone, dihydro-
    • S,S-Dihydrorotenone
    • 538CX0LPPO
    • MLS000851173
    • NSC351138
    • SMR000457416
    • Caswell No. 353
    • Rotenone, dihydro- (VAN)
    • [1]Benzopyrano[3,3-h][1]benzopyran-6(6
    • [1]Benzopyrano[3,3-h][1]benzopyran-6(6a.alpha.H)-one, 1,2,12,12a.alpha.-tetrahydro-2.alpha.-isopropyl-8,9-dimethoxy-
    • HY-N4202
    • DTXSID5041227
    • cid_243725
    • DA-62888
    • (1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6a-alphah)-one, 1,2,12,12a-alpha-tetrahydro-2-alpha-isopropyl-8,9-dimethoxy-
    • EPA Pesticide Chemical Code 071002
    • Q27261081
    • CHEMBL267630
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R,6aS,12aS)-
    • [1]Benzopyrano[3,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, [2R-(2.alpha.,6a.alpha.,12a.alpha.)]-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropyl-8,9-dimethoxy-
    • SR-01000767777
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R-(2alpha,6aalpha,12aalpha))-
    • CS-0032420
    • MS-26678
    • SR-01000642530-2
    • NSC-351138
    • 2-isopropyl-8,9-dimethoxy-1,2,6,6a,12,12a-hexahydrochromeno[3,4-b]furo[2,3-h]chromen-6-one
    • NS00121141
    • SR-01000767777-2
    • WLN: T G5 D6 B666 CV HO MO PO DU- L GU- KTTTT&J IY1&U1 SO1 TO1
    • UNII-538CX0LPPO
    • 6659-45-6
    • SCHEMBL19035536
    • NSC-53866
    • AKOS024419416
    • CCG-53362
    • NSC53866
    • BDBM97131
    • 2-ISOPROPYL-8,9-DI-MEO-1,2,12,12A-4H-6AH-CHROMENO(3,4-B)FURO(2,3-H)CHROMEN-6-ONE
    • SR-01000642530-1
    • SR-01000642530
    • (2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
    • インチ: 1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1
    • InChIKey: DTFARBHXORYQBF-HBGVWJBISA-N
    • ほほえんだ: O1C2=C(C([H])=C([H])C3=C2C([H])([H])[C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])O3)C([C@@]2([H])C3=C([H])C(=C(C([H])=C3OC([H])([H])[C@@]12[H])OC([H])([H])[H])OC([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 396.157288g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 396.157288g/mol
  • 単一同位体質量: 396.157288g/mol
  • 水素結合トポロジー分子極性表面積: 63.2Ų
  • 重原子数: 29
  • 複雑さ: 623
  • 同位体原子数: 0
  • 原子立体中心数の決定: 3
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 396.4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.251±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 216 ºC
  • ようかいど: Insuluble (9.9E-5 g/L) (25 ºC),
  • PSA: 63.22000
  • LogP: 3.78320

Dihydrorotenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP3939-10mg
Dihydrorotenone
6659-45-6 98%
10mg
$165 2023-09-20
Biosynth
GAA65945-5 mg
Dihydrorotenone
6659-45-6
5mg
$242.55 2023-01-04
MedChemExpress
HY-N4202-10mg
Dihydrorotenone
6659-45-6 98.72%
10mg
¥5710 2024-05-24
Chengdu Biopurify Phytochemicals Ltd
BP3939-10mg
Dihydrorotenone
6659-45-6 98%
10mg
$165 2023-09-19
MedChemExpress
HY-N4202-5mg
Dihydrorotenone
6659-45-6 98.72%
5mg
¥3360 2024-05-24
TargetMol Chemicals
TN1586-25mg
Dihydrorotenone
6659-45-6 99.58%
25mg
¥ 6690 2024-07-20
1PlusChem
1P00FH33-1mg
1',2'-dihydrorotenone
6659-45-6 98%
1mg
$213.00 2024-04-22
Ambeed
A178847-5mg
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
6659-45-6 98%
5mg
$111.0 2025-02-27
Ambeed
A178847-10mg
(2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
6659-45-6 98%
10mg
$166.0 2025-02-27
TargetMol Chemicals
TN1586-1 mL * 10 mM (in DMSO)
Dihydrorotenone
6659-45-6 99.58%
1 mL * 10 mM (in DMSO)
¥ 2973 2023-09-15

Dihydrorotenone 関連文献

  • 1. Regioselective ether cleavages of rotenoids: spiro-ether formation and stereoselective isotopic labelling of (E)- or (Z)-prenyl methyl groups in (6aS, 12aS)-rot-2′-enonic acid
    David Carson,Leslie Crombie,Geoffrey W. Kilbee,Frank Moffatt,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1982 779
  • 2. 1162. Structure and stereochemistry of the vicianoside amorphin, the first rotenoid glycoside
    J. Claisse,L. Crombie,R. Peace J. Chem. Soc. 1964 6023
  • 3. 181. Experiments on the synthesis of rotenone and its derivatives. Part II. The synthesis of rissic acid and of derric acid, and the constitution of rotenone, deguelin, and tephrosin
    Alexander Robertson J. Chem. Soc. 1932 1380
  • 4. Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigenin
    L. Crombie,M. B. Thomas J. Chem. Soc. C 1967 1796
  • D. Adinarayana,M. Radhakrishniah,J. Rajasekhara Rao,R. Campbell,L. Crombie J. Chem. Soc. C 1971 29

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6659-45-6)Dihydrorotenone
A1204616
清らかである:99%
はかる:25mg
価格 ($):253.0